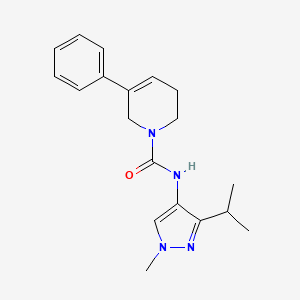![molecular formula C13H19N7S B6623770 6-thiomorpholin-4-yl-N-[3-(triazol-1-yl)propyl]pyrimidin-4-amine](/img/structure/B6623770.png)
6-thiomorpholin-4-yl-N-[3-(triazol-1-yl)propyl]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-thiomorpholin-4-yl-N-[3-(triazol-1-yl)propyl]pyrimidin-4-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biotechnology. This compound is a member of the thiomorpholine family, which is known for its diverse biological activities. In
Mechanism of Action
The mechanism of action of 6-thiomorpholin-4-yl-N-[3-(triazol-1-yl)propyl]pyrimidin-4-amine is not fully understood, but studies have suggested that it may act by inhibiting the activity of specific enzymes or proteins in the body. This compound has been shown to have a selective inhibitory effect on certain cancer cells, making it a potential candidate for cancer treatment.
Biochemical and Physiological Effects
Studies have shown that 6-thiomorpholin-4-yl-N-[3-(triazol-1-yl)propyl]pyrimidin-4-amine has a range of biochemical and physiological effects. This compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce inflammation. It has also been shown to have antimicrobial and antifungal properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-thiomorpholin-4-yl-N-[3-(triazol-1-yl)propyl]pyrimidin-4-amine in lab experiments is its high potency and selectivity. This compound has been shown to have a low toxicity profile, making it a safe option for in vitro and in vivo studies. However, one of the limitations of using this compound is its complex synthesis method, which requires expertise in organic chemistry.
Future Directions
There are several future directions for the research and development of 6-thiomorpholin-4-yl-N-[3-(triazol-1-yl)propyl]pyrimidin-4-amine. One of the primary directions is the development of new drugs based on this compound. Researchers are also exploring the potential use of this compound in gene therapy, where it could be used as a delivery vehicle for therapeutic genes. Additionally, there is ongoing research into the mechanism of action of this compound, which could lead to the discovery of new targets for drug development.
Synthesis Methods
The synthesis of 6-thiomorpholin-4-yl-N-[3-(triazol-1-yl)propyl]pyrimidin-4-amine involves a multi-step process that requires expertise in organic chemistry. The first step involves the synthesis of 4-bromo-2-chloropyrimidine, which is then reacted with sodium thiomorpholine-4-carboxylate to obtain 4-(thiomorpholin-4-yl)pyrimidin-2-ylamine. This intermediate is then reacted with propargyl bromide and sodium azide to form 6-thiomorpholin-4-yl-N-[3-(triazol-1-yl)propyl]pyrimidin-4-amine.
Scientific Research Applications
The unique chemical structure of 6-thiomorpholin-4-yl-N-[3-(triazol-1-yl)propyl]pyrimidin-4-amine makes it a potential candidate for various scientific research applications. One of the primary applications of this compound is in the field of medicinal chemistry, where it can be used as a lead compound for the development of new drugs. This compound has shown promising results in the treatment of cancer, inflammation, and infectious diseases.
properties
IUPAC Name |
6-thiomorpholin-4-yl-N-[3-(triazol-1-yl)propyl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N7S/c1(4-20-5-3-17-18-20)2-14-12-10-13(16-11-15-12)19-6-8-21-9-7-19/h3,5,10-11H,1-2,4,6-9H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSSYZMWDLNCDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=NC(=C2)NCCCN3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-4-N-[[4-(oxan-4-yloxymethyl)phenyl]methyl]pyrimidine-4,6-diamine](/img/structure/B6623687.png)
![(2S,3S)-3-methyl-2-[3-(4-methyl-1H-benzimidazol-2-yl)propanoylamino]pentanoic acid](/img/structure/B6623698.png)
![5-Chloro-6-[4-(4-methylpyridin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6623703.png)
![N-(4-cyclobutylphenyl)-4-[(2S)-2-hydroxypropyl]piperazine-1-carboxamide](/img/structure/B6623715.png)
![3-[2-(2,4-Dimethyl-1,3-thiazol-5-yl)ethylcarbamoyl]benzoic acid](/img/structure/B6623721.png)
![2-[benzyl-[2-(2H-indazol-3-yl)acetyl]amino]acetic acid](/img/structure/B6623727.png)
![5-chloro-4-N-[3-(1,3,5-trimethylpyrazol-4-yl)propyl]pyrimidine-4,6-diamine](/img/structure/B6623729.png)
![methyl (3aS,7aS)-2-[(1-methyl-3-propan-2-ylpyrazol-4-yl)carbamoyl]-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylate](/img/structure/B6623734.png)
![2-Chloro-4-[[2-(5-methyl-1,2-oxazol-3-yl)acetyl]amino]benzoic acid](/img/structure/B6623738.png)
![5-Chloro-6-[4-[(2-methoxyphenyl)methoxy]piperidin-1-yl]pyrimidin-4-amine](/img/structure/B6623745.png)
![5-Chloro-6-[4-[(4-fluorophenyl)methoxy]piperidin-1-yl]pyrimidin-4-amine](/img/structure/B6623750.png)
![3-[2-[(5-Fluoropyridin-2-yl)amino]ethylsulfanyl]propan-1-ol](/img/structure/B6623761.png)

![(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanone](/img/structure/B6623786.png)